3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
CAS No.: 956352-08-2
Cat. No.: VC2010469
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 956352-08-2 |
---|---|
Molecular Formula | C12H12N2O |
Molecular Weight | 200.24 g/mol |
IUPAC Name | 3-(3,5-dimethylpyrazol-1-yl)benzaldehyde |
Standard InChI | InChI=1S/C12H12N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-8H,1-2H3 |
Standard InChI Key | UAFUKSXYBLMCCQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C2=CC=CC(=C2)C=O)C |
Canonical SMILES | CC1=CC(=NN1C2=CC=CC(=C2)C=O)C |
Introduction
Chemical Identity and Physical Properties
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is characterized by its unique structural arrangement consisting of a meta-substituted benzaldehyde with a dimethylpyrazole ring. The compound can be identified through various chemical descriptors and exhibits specific physical characteristics that influence its handling and applications.
Chemical Identifiers
The compound is precisely identified through multiple chemical identifiers that enable unambiguous recognition in scientific literature and chemical databases.
Property | Value |
---|---|
CAS Number | 956352-08-2 |
Molecular Formula | C₁₂H₁₂N₂O |
Molecular Weight | 200.24 g/mol |
IUPAC Name | 3-(3,5-dimethylpyrazol-1-yl)benzaldehyde |
InChI | InChI=1S/C12H12N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-8H,1-2H3 |
InChI Key | UAFUKSXYBLMCCQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C2=CC=CC(=C2)C=O)C |
These identifiers provide essential reference points for researchers working with this compound across diverse scientific disciplines .
Physical Properties
The physical characteristics of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde significantly influence its handling, storage, and applications in chemical processes.
Property | Value |
---|---|
Physical Appearance | Colorless to yellow liquid, semi-solid, or solid |
Storage Temperature | 2-8°C under inert atmosphere |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 2 |
XLogP3-AA | 2.2 |
Commercial Purity | 98% |
The compound requires specific storage conditions to maintain stability, typically under inert atmosphere at refrigerated temperatures (2-8°C) . Its physical form may vary from a colorless to yellow liquid, semi-solid, or solid depending on temperature and purity .
Structural Features and Spectroscopic Properties
Structural Characteristics
The structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde features three key components that contribute to its chemical behavior:
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A benzene ring serving as the core structure
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An aldehyde group (-CHO) at position 3 of the benzene ring
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A 3,5-dimethyl-1H-pyrazol-1-yl group also attached to the benzene ring at position 3
The pyrazole ring contains two methyl substituents at positions 3 and 5, which influence the electronic properties and reactivity of the molecule. The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding and metal coordination, while the aldehyde group provides a reactive site for various transformations .
Isomeric Forms
Several positional isomers of this compound exist with different substitution patterns on the benzene ring:
Isomer | CAS Number | Key Difference |
---|---|---|
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | 75519-54-9 | Aldehyde at ortho position |
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | 956352-08-2 | Aldehyde at meta position |
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | 934570-54-4 | Aldehyde at para position |
These positional isomers exhibit different physical properties and reactivity patterns due to variations in electronic and steric effects .
Derivative Compounds
Several derivative compounds are structurally related to 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde:
Derivative | Structural Modification |
---|---|
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde hydrochloride | Salt form with HCl |
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | Oxidized aldehyde group |
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl alcohol | Reduced aldehyde group |
These derivatives offer modified physicochemical properties while retaining the core structural elements of the parent compound .
Synthesis Methods
Synthetic Approaches
Multiple synthetic routes have been developed for the preparation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde and structurally related compounds. The synthesis typically involves the formation of the pyrazole ring or the attachment of a preformed pyrazole to an appropriately substituted benzaldehyde.
One-Pot Modular Synthesis
One efficient approach involves a one-pot, two-component modular synthesis of 3,5-disubstituted pyrazoles, which can be applied to prepare the target compound:
Method A:
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Add a ketone to 1.2 equivalents of the aldehyde hydrazone in ethanol
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Add catalytic aqueous HCl
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Reflux for 1 hour
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Add 4 equivalents of DMSO and 10 mol% I₂
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Continue refluxing and monitor by TLC
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Cool to room temperature and quench with 5% aqueous sodium thiosulfate
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Extract with ethyl acetate
Method B:
Similar to Method A but without the addition of I₂ .
Direct Coupling Method
Another synthetic route involves the direct N-arylation of 3,5-dimethylpyrazole with 3-bromobenzaldehyde or 3-iodobenzaldehyde through copper or palladium-catalyzed coupling reactions.
Reaction Mechanisms
The formation of the pyrazole ring typically proceeds through condensation reactions involving carbonyl compounds and hydrazine derivatives. The mechanism for the one-pot synthesis involves:
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Initial attack of the hydrazone nitrogen on the carbonyl carbon
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Formation of an intermediate that tautomerizes/aromatizes
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Cyclization to form the pyrazole ring
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Elimination of a leaving group to give the 3,5-disubstituted pyrazole
The specific mechanism for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde depends on the synthetic approach used, but generally follows established pathways for N-arylation of pyrazoles or the formation of pyrazole rings from appropriate precursors.
Chemical Reactivity
The reactivity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is largely determined by its two reactive functional groups: the aldehyde functionality and the pyrazole ring.
Reactions of the Aldehyde Group
The aldehyde group is a versatile functional group that can undergo numerous transformations:
Reaction Type | Reagents | Product |
---|---|---|
Oxidation | KMnO₄, CrO₃ | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid |
Reduction | NaBH₄, LiAlH₄ | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl alcohol |
Condensation with amines | R-NH₂ | Imines (Schiff bases) |
Wittig reaction | Ph₃P=CHR | Alkenes |
Aldol condensation | Enolates | β-Hydroxy aldehydes |
These reactions provide access to a variety of derivatives with modified properties and functionalities.
Influence of Substituents
The methyl groups at positions 3 and 5 of the pyrazole ring influence the reactivity through electronic and steric effects:
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Electronic Effects: The methyl groups are electron-donating, which increases electron density in the pyrazole ring.
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Steric Effects: The methyl groups provide steric hindrance that can affect the approach of reagents or the conformation of the molecule.
These structural features contribute to the unique reactivity profile of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde compared to other pyrazole derivatives.
Biological Activity and Applications
Biological Activity | Observed Effects |
---|---|
Anticancer | Antiproliferative effects on multiple cancer cell lines; effective in inducing apoptosis |
Anti-inflammatory | Reduction of inflammatory responses in experimental models |
Antioxidant | Radical scavenging activity in DPPH assays |
The anticancer properties are particularly noteworthy, with evidence of antiproliferative effects across various cancer cell lines and the ability to induce apoptosis.
Synthetic Applications
As a functionalized building block, 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde serves important roles in synthetic organic chemistry:
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Intermediate in Complex Molecule Synthesis: The compound can be transformed into more complex structures through reactions at the aldehyde group or modifications of the pyrazole ring.
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Library Generation: The dual functionality allows for the generation of diverse compound libraries for screening in drug discovery programs.
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Ligand Development: The compound can be modified to create ligands for metal coordination or catalysis applications.
Hazard Type | Classification |
---|---|
GHS Pictogram | GHS07 (Warning) |
Hazard Statements | H302: Harmful if swallowed |
H315: Causes skin irritation | |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation |
These hazard classifications indicate that the compound requires careful handling to prevent adverse health effects .
Precautionary Measures
Based on the hazard profile, the following precautionary measures are recommended:
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Personal Protective Equipment: Wear appropriate gloves, eye protection, and laboratory attire.
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Ventilation: Use in well-ventilated areas or under a fume hood to prevent inhalation.
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Storage: Store in tightly closed containers under inert atmosphere at 2-8°C.
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Disposal: Dispose of in accordance with local regulations for chemical waste.
First Aid Measures
In case of exposure, the following first aid measures are recommended:
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Skin Contact: Wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Ingestion: Call a poison center or doctor/physician if feeling unwell.
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Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing .
Spectroscopic Analysis
IR Spectroscopy
The infrared spectrum of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde typically exhibits characteristic absorption bands:
Functional Group | Wavenumber (cm⁻¹) |
---|---|
Aldehyde C=O stretch | ~1700 |
Aromatic C=C stretch | ~1600, ~1500 |
C-H stretch (aromatic) | ~3050 |
C-H stretch (methyl) | ~2950 |
C-N stretch | ~1350-1250 |
These spectral features provide valuable information for structural confirmation and purity assessment.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde:
¹H NMR expected signals:
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Aldehyde proton: δ ~10 ppm (singlet)
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Aromatic protons: δ ~7.0-8.5 ppm (multiplets)
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Pyrazole C4-H: δ ~6.0-6.5 ppm (singlet)
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Methyl groups: δ ~2.0-2.5 ppm (singlets)
¹³C NMR expected signals:
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Aldehyde carbon: δ ~190 ppm
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Aromatic carbons: δ ~120-140 ppm
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Pyrazole carbons: δ ~105-150 ppm
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Methyl carbons: δ ~10-15 ppm
These spectroscopic data are essential for confirming the structure and assessing the purity of synthesized samples.
Comparison with Related Compounds
Positional Isomers
The properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde can be compared with its positional isomers to understand structure-property relationships:
Property | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde |
---|---|---|---|
CAS Number | 75519-54-9 | 956352-08-2 | 934570-54-4 |
Molecular Weight | 200.24 g/mol | 200.24 g/mol | 200.24 g/mol |
Melting Point | Not specified | Not specified | Not specified |
Reactivity of Aldehyde | Potentially influenced by steric hindrance from pyrazole | Standard reactivity | Potentially enhanced by para-substitution |
The position of the aldehyde group relative to the pyrazole substituent affects the electronic distribution and steric environment, leading to differences in reactivity and physical properties among these isomers .
Structural Analogues
Structural modifications to 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde generate analogues with varied properties:
Analogue | Structural Difference | Potential Effect |
---|---|---|
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde hydrochloride | Salt form | Increased water solubility |
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | Additional chloro and methoxy substituents | Modified electronic properties and potential biological activity |
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide | Different core structure with bromo-substituted pyrazole | Different reactivity profile and biological properties |
These structural variations provide opportunities for fine-tuning properties for specific applications .
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